molecular formula C18H21BrN2O2 B11331396 4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11331396
M. Wt: 377.3 g/mol
InChI Key: JGTPWOMBKRVDOD-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is an organic compound that features a bromine atom, a furan ring, and a piperidine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Attachment of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, where a furan boronic acid is coupled with the brominated benzamide.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The bromine atom on the benzamide core can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the benzamide core.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and piperidine rings can contribute to binding affinity and specificity, while the bromine atom can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[2-(thiophen-2-yl)-2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    4-bromo-N-[2-(pyridin-2-yl)-2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

4-bromo-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to thiophene or pyridine analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H21BrN2O2

Molecular Weight

377.3 g/mol

IUPAC Name

4-bromo-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C18H21BrN2O2/c19-15-8-6-14(7-9-15)18(22)20-13-16(17-5-4-12-23-17)21-10-2-1-3-11-21/h4-9,12,16H,1-3,10-11,13H2,(H,20,22)

InChI Key

JGTPWOMBKRVDOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3

Origin of Product

United States

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